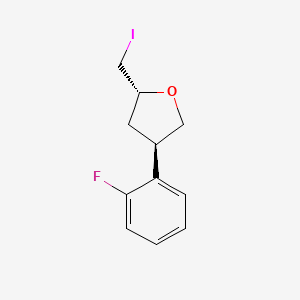

(2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane

CAS No.:

Cat. No.: VC17736944

Molecular Formula: C11H12FIO

Molecular Weight: 306.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12FIO |

|---|---|

| Molecular Weight | 306.11 g/mol |

| IUPAC Name | (2R,4R)-4-(2-fluorophenyl)-2-(iodomethyl)oxolane |

| Standard InChI | InChI=1S/C11H12FIO/c12-11-4-2-1-3-10(11)8-5-9(6-13)14-7-8/h1-4,8-9H,5-7H2/t8-,9+/m0/s1 |

| Standard InChI Key | KVSASUXAYWODKF-DTWKUNHWSA-N |

| Isomeric SMILES | C1[C@@H](CO[C@H]1CI)C2=CC=CC=C2F |

| Canonical SMILES | C1C(COC1CI)C2=CC=CC=C2F |

Introduction

(2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane is a chiral compound belonging to the class of oxolanes, which are cyclic ethers. This compound is characterized by the presence of a fluorophenyl group and an iodomethyl substituent, contributing to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis.

Key Characteristics:

-

CAS Number: 2059909-63-4

-

Molecular Weight: 306.12 g/mol

-

Molecular Formula: C11H12FIO

Synthesis Approach:

-

Starting Materials: Oxolane derivatives with appropriate functional groups.

-

Reaction Conditions: Conditions may involve halogenation reactions to introduce the iodomethyl group.

-

Purification Methods: Typically involves chromatography techniques.

Potential Applications

Compounds like (2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane are of interest in fields such as pharmaceuticals and agrochemicals due to their unique chemical properties. Their ability to interact with biological molecules makes them potential candidates for drug development or as intermediates in organic synthesis.

Applications Table:

| Field | Potential Use |

|---|---|

| Pharmaceuticals | Drug development or intermediates |

| Agrochemicals | Potential bioactive compounds |

Future Directions:

-

Biological Activity Studies: Investigating the compound's interaction with biological targets.

-

Synthetic Method Optimization: Improving synthesis efficiency and yield.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume